molecular formula C9H6N4O3S B5876629 N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide

N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B5876629
M. Wt: 250.24 g/mol
InChI Key: UYZQXEBHABVNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that features a thiadiazole ring substituted with a nitrophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 3-nitroaniline with thiocarbonyl compounds under specific conditions. One common method involves the reaction of 3-nitroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activity.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide
  • N-(2-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide
  • N-(3-nitrophenyl)-1,3,4-thiadiazole-2-carboxamide

Comparison: N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is unique due to the specific positioning of the nitrophenyl group and the thiadiazole ring. This configuration can influence its reactivity and biological activity compared to other similar compounds. For instance, the 1,2,5-thiadiazole ring system may offer different electronic properties compared to the 1,3,4-thiadiazole ring, affecting its interaction with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3S/c14-9(8-5-10-17-12-8)11-6-2-1-3-7(4-6)13(15)16/h1-5H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZQXEBHABVNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.